2-fluoro-6-nitro-N,N-dipropylaniline

Description

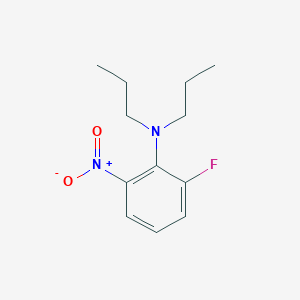

2-Fluoro-6-nitro-N,N-dipropylaniline (CAS: N/A) is a substituted aniline derivative characterized by a fluorine atom at the 2-position, a nitro group at the 6-position, and two n-propyl groups attached to the nitrogen atom. Key properties include:

- Molecular formula: C₁₂H₁₆FN₂O₂

- Molecular weight: 240.27 g/mol (calculated)

- Purity: ≥97% (commercial grade)

- Physical form: Solid at room temperature

- Hazards: Classified under UN2811 (toxic solid) .

This compound is structurally related to herbicides and polymerization initiators, with its reactivity influenced by the electron-withdrawing nitro and fluorine groups.

Properties

IUPAC Name |

2-fluoro-6-nitro-N,N-dipropylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2/c1-3-8-14(9-4-2)12-10(13)6-5-7-11(12)15(16)17/h5-7H,3-4,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDCGHMEMZJGHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=CC=C1F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The compound belongs to the N,N-dialkylaniline family, which includes derivatives with nitro, sulfonyl, and halogen substituents. Key analogs and their substituent differences are summarized below:

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, F, Cl, SO₂CH₃) enhance stability and influence reactivity. For example, nitralin’s sulfonyl group increases soil persistence .

- Steric effects : Bulky substituents (e.g., isopropyl in isopropalin) reduce bioavailability but improve selectivity in herbicidal action .

- Fluorine vs. Chlorine : The smaller size and higher electronegativity of fluorine may enhance photostability compared to chlorine .

Polymerization Initiation

- Target compound: Not directly studied, but analogs like N,N-dipropylaniline are used in UV-initiated polymerization with para-nitroaniline. Optimal initiator ratios (e.g., 4:1 amine:nitro compound) yield maximum reaction rates .

Herbicidal Activity

- Nitralin : Inhibits microtubule assembly in weeds, with residues confined to the topsoil layer .

- Isopropalin: Targets α-tubulin in plants, showing selectivity for monocots .

- Target compound : The fluorine substituent may alter binding affinity to biological targets compared to sulfonyl or isopropyl groups in nitralin/isopropalin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.